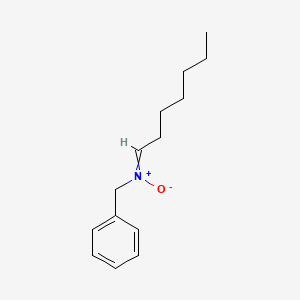

N-Benzylheptan-1-imine N-oxide

Description

Contextualization within Imine N-Oxide Chemistry (Nitrones)

Overview of the Nitrone Functional Group in Contemporary Organic Synthesis

Nitrones are a class of organic compounds characterized by the imine N-oxide functional group. wikipedia.orgontosight.ai They are valuable intermediates in modern organic synthesis due to their unique reactivity. wikipedia.orgresearchgate.net One of their most prominent applications is in 1,3-dipolar cycloaddition reactions, where the nitrone acts as a 1,3-dipole. wikipedia.orgwikipedia.orgrsc.org This type of reaction is a powerful tool for constructing five-membered heterocyclic rings, such as isoxazolidines, which are precursors to a variety of biologically important molecules including amino alcohols, alkaloids, and β-lactams. mdpi.commdpi.comacs.org The stability of many nitrones allows for their isolation and handling, which is an advantage over other reactive intermediates that must be generated and used in situ. rsc.org

The versatility of nitrones extends beyond cycloadditions. They can act as carbonyl mimics, with the α-carbon being electrophilic and the β-carbon being nucleophilic. wikipedia.org Nitrones can also undergo reactions with nucleophiles, radicals, and participate in C-H functionalization. researchgate.net Furthermore, they can be rearranged into amides through photochemical or thermal methods. wikipedia.orgchinesechemsoc.org

Structural Characteristics of Imine N-Oxides and Their Chemical Implications

The general structure of a nitrone is R¹R²C=N⁺(R³)-O⁻, where R³ is not a hydrogen atom. wikipedia.org This structure results in a 1,3-dipolar character, with the positive charge on the nitrogen and the negative charge on the oxygen. mdpi.com This inherent polarity is central to their reactivity, particularly in cycloaddition reactions. mdpi.com

Nitrones can exist as E/Z isomers due to the C=N double bond. wikipedia.org The specific geometry of the nitrone can significantly influence the stereochemical outcome of its reactions. jst.go.jp The substituents (R¹, R², and R³) on the nitrone also play a crucial role in modulating its reactivity and selectivity. Electron-withdrawing or electron-donating groups can affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the rate and regioselectivity of cycloaddition reactions. mdpi.comresearchgate.netrsc.org

The structural analogy between nitrones and ketones is also noteworthy. mdpi.com Both possess a mesomeric effect, and nitrones, similar to carbonyl compounds, are susceptible to nucleophilic attack at the carbon atom of the C=N bond. mdpi.com

Strategic Importance of N-Benzylheptan-1-imine N-Oxide in Synthetic Design

Role as a Key Intermediate in Chemical Transformations

This compound serves as a valuable intermediate in the synthesis of more complex molecules. smolecule.com Its utility stems from the reactivity of the nitrone functional group, which allows for the formation of new carbon-carbon and carbon-oxygen bonds. wikipedia.org A primary application is in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to produce isoxazolidines or isoxazolines, respectively. wikipedia.org These heterocyclic products can then be further transformed. For instance, the N-O bond in the isoxazolidine (B1194047) ring can be cleaved under reductive conditions to yield 1,3-aminoalcohols, which are important structural motifs in many natural products and pharmaceuticals. wikipedia.orgmdpi.com

The general synthetic utility of nitrones, including this compound, is highlighted by their role in constructing diverse and complex molecular architectures. rsc.orgjst.go.jp

Influence of the Benzyl (B1604629) and Alkyl Moieties on Reactivity and Selectivity

The specific substituents on the nitrone, in this case, the N-benzyl group and the C-heptyl (via the imine) group, have a direct impact on the reactivity and selectivity of this compound.

The N-benzyl group is a common feature in many nitrones studied in organic synthesis. rsc.orgmdpi.comresearchgate.net The electronic properties of the benzyl group can influence the reactivity of the nitrone. While less reactive than diaryl- or cyclic nitrones, N-benzyl nitrones are valued for their modularity, ease of synthesis, and stability. rsc.org The presence of the benzyl group can also affect the diastereoselectivity of cycloaddition reactions. researchgate.net

The alkyl moiety , in this case, derived from heptanal (B48729), also plays a role. The nature of the alkyl group can influence the stability and reactivity of the nitrone. The oxidation of N-benzyl-N-alkylhydroxylamines, a common method for synthesizing such nitrones, shows a preference for the formation of the conjugated nitrone. researchgate.net The steric and electronic properties of the alkyl chain can impact the approach of the dipolarophile in cycloaddition reactions, thereby influencing stereoselectivity. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃NO |

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | N-benzyloctan-1-imine oxide |

| CAS Number | 72552-76-2 |

| Canonical SMILES | CCCCCCCC=N+[O-] |

Source: Smolecule smolecule.com

Table 2: Research Findings on Related Nitrone Reactions

| Reaction Type | Key Findings | Reference |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reactions of N-benzyl furfuryl nitrones with electron-rich alkenes preferentially yield trans-3,5-disubstituted isoxazolidines. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Electronic properties of substituents on N-alkyl and N-benzyl nitrones influence dipole activity and diastereoselectivity in non-catalyzed reactions. | researchgate.netrsc.org |

| Oxidation of N-benzyl-N-alkylhydroxylamines | A strong preference for the formation of conjugated nitrones is observed. | researchgate.net |

This table presents findings from related nitrone systems to infer the potential reactivity of this compound.

Structure

3D Structure

Properties

CAS No. |

105798-17-2 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-benzylheptan-1-imine oxide |

InChI |

InChI=1S/C14H21NO/c1-2-3-4-5-9-12-15(16)13-14-10-7-6-8-11-14/h6-8,10-12H,2-5,9,13H2,1H3 |

InChI Key |

PSGCCLCKTZWYKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=[N+](CC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N Benzylheptan 1 Imine N Oxide and Cognate Structures

Direct Oxidation Routes to Imine N-Oxides

Direct oxidation methods provide a route to nitrones by introducing an oxygen atom to a nitrogen-containing precursor, such as an imine or a secondary hydroxylamine (B1172632). chimia.ch

The direct oxidation of imines to nitrones is an attractive, though sometimes challenging, pathway for nitrone synthesis. acs.org The precursor imine for the title compound, N-benzylheptan-1-imine, can be readily formed by the condensation of heptanal (B48729) and benzylamine. The subsequent oxidation of this imine introduces the N-oxide functionality.

A significant breakthrough in this area is the use of methyltrioxorhenium (MTO) as a catalyst with urea-hydrogen peroxide (UHP) as the oxidant. acs.org This system provides a general and regioselective method for converting a wide range of imines to their corresponding nitrones under mild conditions (methanol solvent, room temperature). acs.org This catalytic approach avoids issues of regioselectivity that can complicate other oxidation methods, especially with unsymmetrical substrates. acs.org

Another effective, metal-free protocol involves the use of Oxone (potassium peroxymonosulfate) in a biphasic basic medium. organic-chemistry.org This method is noted for its environmental benefits, operational simplicity, and high tolerance for various functional groups and existing stereogenic centers. organic-chemistry.org Historically, reagents like excess permanganate (B83412) under phase-transfer conditions have been used, but these can suffer from drawbacks in selectivity. acs.org

Table 1: Selected Reagents for the Oxidation of Imines to Nitrones

| Reagent System | Catalyst/Conditions | Solvent | Typical Yields | Reference |

| Urea-Hydrogen Peroxide (UHP) | Methyltrioxorhenium (MTO) (2 mol%) | Methanol | Good to Excellent | acs.org |

| Oxone | Biphasic basic medium | Dichloromethane/Water | 72-86% | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | No catalyst | Methanol or Acetonitrile (B52724) | 60-93% (for benzylic amines) | acs.org |

| Peroxyacids (e.g., m-CPBA) | Stoichiometric | Dichloromethane, Chloroform | Variable | nih.gov |

This table is interactive. You can sort and filter the data.

One of the most straightforward and common methods for synthesizing nitrones involves the oxidation of N,N-disubstituted hydroxylamines. chimia.ch For the title compound, this would involve the synthesis of N-benzyl-N-heptylhydroxylamine, followed by its oxidation. This pathway is often preferred because N,N-disubstituted hydroxylamines can be oxidized under much milder conditions than the corresponding secondary amines. chimia.ch

A variety of oxidizing agents have been employed for this transformation. Yellow mercuric oxide (HgO) is a classic and highly efficient reagent, often used in the total synthesis of natural products due to its high regioselectivity. chimia.ch However, its toxicity has led to the development of safer alternatives. chimia.ch

Manganese dioxide (MnO₂) has emerged as a major alternative, providing good yields (85-96%) and favorable regioselectivity, sometimes comparable to HgO. chimia.ch Another inexpensive and environmentally benign oxidant is sodium hypochlorite (B82951) (NaOCl), which can oxidize a range of hydroxylamines in moderate to good yields (50-92%) in a simple biphasic system. chimia.ch Catalytic systems, such as methylrhenium trioxide (MTO) with hydrogen peroxide, have also proven effective for converting secondary hydroxylamines to nitrones with high yields (>94%). acs.org

Table 2: Common Oxidants for Converting Secondary Hydroxylamines to Nitrones

| Oxidizing Agent | Conditions | Advantages | Disadvantages | Reference |

| Mercuric Oxide (HgO) | CH₂Cl₂, stoichiometric | High efficiency and regioselectivity | High toxicity | chimia.ch |

| Manganese Dioxide (MnO₂) | 1.5 equivalents | Good yields, better safety profile than HgO | Lower selectivity than HgO in some cases | chimia.ch |

| Sodium Hypochlorite (NaOCl) | CH₂Cl₂/H₂O, 0°C to RT | Inexpensive, safe, environmentally benign | Moderate to good yields, may have lower selectivity | chimia.ch |

| Hydrogen Peroxide / MTO | Catalytic MTO | High yields (>94%), catalytic | Requires catalyst | acs.org |

This table is interactive. You can sort and filter the data.

Condensation-Based Synthesis of N-Benzyl Nitrones

Condensation reactions represent one of the most widely used and versatile strategies for synthesizing nitrones. mdpi.comias.ac.in This approach builds the core nitrone structure by forming a C=N double bond.

The most direct and common synthesis of N-benzyl nitrones, such as N-Benzylheptan-1-imine N-oxide, is the condensation reaction between an aldehyde and N-benzylhydroxylamine. tandfonline.commdpi.com For the title compound, this involves the reaction of heptanal with N-benzylhydroxylamine.

This dehydrocondensation process is typically carried out in an organic solvent like dichloromethane, diethyl ether, or chloroform, in the presence of a drying agent to remove the water formed during the reaction. mdpi.comtandfonline.com Anhydrous magnesium sulfate (B86663) (MgSO₄) is a commonly used and effective desiccant for this purpose. tandfonline.com The reaction generally proceeds with good yields and can produce the nitrone as a single (Z)-isomer. mdpi.comtandfonline.com

Recent efforts toward greener synthesis have explored using glycerol (B35011) as a recyclable solvent-catalyst. ias.ac.in This method allows for the efficient condensation of various aldehydes with N-substituted hydroxylamine hydrochlorides, often without the need for an additional base or catalyst, providing rapid access to nitrones in good to excellent yields. ias.ac.in The hygroscopic nature of glycerol helps to absorb the water produced, driving the reaction forward. ias.ac.in

Table 3: Conditions for Condensation Synthesis of N-Benzyl Nitrones

| Aldehyde | Reagent | Solvent | Conditions | Yield | Reference |

| Heptanal | N-Benzylhydroxylamine | Dichloromethane | Anhydrous MgSO₄ | Good | tandfonline.com |

| Various Benzaldehydes | N-Methylhydroxylamine HCl | Glycerol | 60-80°C, 15 min | 83% | ias.ac.in |

| Polyalkoxy Aldehydes | N-Benzylhydroxylamine | Not specified | MgSO₄ | Good | mdpi.com |

| Various Aldehydes | N-Benzylhydroxylamine HCl | Ethanol (B145695) | Stirring at RT | Good | mdpi.com |

This table is interactive. You can sort and filter the data.

Advanced and Specialized Synthetic Strategies

Beyond direct oxidation and condensation, more specialized strategies involving cyclization reactions have been developed, primarily for the synthesis of heterocyclic N-oxides. These methods often involve cascade or multicomponent reactions to build complex molecular architectures.

While not a direct route to the acyclic this compound, the formation of N-oxides via cyclization is a significant area of synthetic chemistry. researchgate.netmdpi.com These reactions construct a heterocyclic ring that already contains the N→O coordinate bond, avoiding a separate oxidation step. mdpi.com

One such strategy involves a cascade reaction where an initial condensation of a haloaldehyde with hydroxylamine forms an oxime intermediate. nih.govrsc.org This intermediate then undergoes intramolecular cyclization by displacing the halide to form a cyclic nitrone, which can be trapped in situ by a dipolarophile in a [3+2] cycloaddition reaction. nih.govrsc.org

Another advanced method is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes to prepare isoquinoline (B145761) N-oxides and related fused pyridine (B92270) N-oxides. acs.org This reaction uses phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant. acs.org Furthermore, copper-catalyzed skeletal rearrangements of O-propargylic oximes can lead to the formation of strained four-membered cyclic nitrones (azetidine nitrones) through a cascade of acs.orgmdpi.com-rearrangement and 4π-electrocyclization steps. acs.org These methods highlight the versatility of cyclization strategies in accessing diverse N-oxide structures. researchgate.netmdpi.comresearchgate.net

Bioorthogonal Synthetic Approaches Involving Enamine N-Oxides

Enamine N-oxides have emerged as crucial intermediates in bioorthogonal chemistry, serving as a linchpin that connects two distinct bioorthogonal reactions—one for association and one for dissociation. nih.gov This dual functionality allows for the controlled attachment and subsequent detachment of molecules from biomacromolecules within a biological environment. nih.govthieme-connect.com The synthesis of these functional groups is often achieved through a retro-Cope elimination reaction. nih.gov

The design of enamine N-oxides for bioorthogonal applications leverages principles of solvent effects, hyperconjugation, strain, and rehybridization to ensure their reactivity is orthogonal to the biological system. nih.gov A key feature of their utility is the ability to undergo rapid reductive cleavage. This dissociative function can be triggered by bioorthogonal reagents like diboron (B99234) compounds, which reduce the N-O bond. nih.govresearchgate.net This process is inspired by early reports on the reduction of amine N-oxides by alkylboranes and bis(pinacolato)diboron. nih.gov

One significant application of this bioorthogonal system is in the activation of protein function. A method has been developed that utilizes the hydroamination of cyclooctynes by N,N-dialkylhydroxylamines to form an enamine N-oxide intermediate. harvard.edu This is followed by a tandem retro-Cope elimination/Cope elimination reaction cascade that leads to the activation of a temporarily caged protein. harvard.edu This strategy allows for the precise control of protein activity in living cells. researchgate.net

Another notable application is in the development of a platform for identifying the targets of small molecules, known as Bioorthogonally Activated Reactive Species (BARS). harvard.edu This platform employs dihalogenated enamine N-oxides as caged reactive groups in affinity-based label transfer reagents. harvard.edu The bioorthogonal activation of these species allows for the identification of small molecule targets, a process that has been validated through chemoproteomic experiments and benchmarked against existing methods like photoaffinity labeling. harvard.edu

The reaction kinetics for the cleavage of fluorophores from proteins using this enamine N-oxide-based strategy are rapid, with rate constants on the order of 82 M⁻¹s⁻¹. The reaction is robust and relatively insensitive to pH changes between 4 and 10 in common aqueous buffers. researchgate.net

Interactive Table: Key Features of Bioorthogonal Enamine N-Oxide Systems

| Feature | Description | Key Reagents/Conditions | Application Examples | Citations |

| Formation | retro-Cope elimination | N,N-dialkylhydroxylamines, alkynes | Synthesis of enamine N-oxide linchpins | nih.gov |

| Cleavage | Reductive cleavage of N-O bond | Diboron reagents (e.g., bis(pinacolato)diboron) | Release of small molecules from biomacromolecules | nih.govresearchgate.net |

| Protein Activation | Tandem retro-Cope/Cope elimination cascade | Cyclooctynes, N,N-dialkylhydroxylamines | Temporarily caged protein function activation | researchgate.netharvard.edu |

| Target ID | Bioorthogonally Activated Reactive Species (BARS) | Dihalogenated enamine N-oxides | Small molecule target identification | harvard.edu |

| Kinetics | Rapid and efficient cleavage | - | Cleavage of fluorophores from proteins (k ≈ 82 M⁻¹s⁻¹) | researchgate.net |

Development of Polymer-Supported N-Oxide Oxidizing Reagents

The use of polymer-supported reagents in organic synthesis offers significant advantages, including simplified product purification through filtration and the potential for reagent recycling. nih.gov This approach, often termed polymer-assisted organic synthesis, combines the benefits of solid-phase and solution-phase chemistry. nih.gov

A notable development in this area is the creation of a thermally stable polymer-supported oxidant, 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine. This reagent has proven effective in the microwave-assisted oxidation of various substrates, including the conversion of pyridines to their corresponding N-oxides in good to excellent yields with significantly reduced reaction times. nih.gov For instance, the oxidation of 4-ethyl-pyridin-2-ylamine to its N-oxide was achieved in quantitative yield in just 2 minutes under microwave irradiation at 100 °C. nih.gov The polymer-supported oxidant can also be recycled with minimal loss of activity. nih.gov

Another polymer-supported N-oxide reagent is poly(4-vinylpyridine-N-oxide). While it is easily synthesized and recyclable, it is considered a relatively weak oxidant, often requiring prolonged heating and providing low conversion rates for the oxidation of phosphines and phosphates. mdpi.com To address this, a stronger, biodegradable polymer-supported oxygen atom transfer reagent has been developed. This reagent, an iodosyl (B1239551) copolymer built on a polycarbonate backbone, demonstrated significantly improved oxidizing ability, achieving 72% conversion of triphenylphosphine (B44618) to its oxide. mdpi.com

Cellulose has also been utilized as a natural polymer support for N-oxide reagents. Cellulose grafted with 4-vinyl pyridine can be converted to the corresponding N-oxide, creating a reagent for the oxidation of alkyl and aryl halides. scirp.org This leverages a renewable and biodegradable backbone for the synthesis of a functional polymeric reagent.

Interactive Table: Comparison of Polymer-Supported N-Oxide Oxidizing Reagents

| Reagent | Support Polymer | Substrates | Key Advantages | Key Limitations | Citations |

| 2-Benzenesulfonyl-3-(4-nitrophenyl)oxaziridine | Polystyrene | Pyridines, alkenes, silyl (B83357) enol ethers | Thermally stable, rapid reactions with microwave, recyclable | - | nih.gov |

| Poly(4-vinylpyridine-N-oxide) | Poly(4-vinylpyridine) | Phosphines, phosphates | Easily synthesized, recyclable | Weak oxidant, non-biodegradable backbone | mdpi.com |

| Iodosyl Copolymer | Polycarbonate | Triphenylphosphine | Stronger oxidant, biodegradable backbone | - | mdpi.com |

| Cellulose-g-poly(4-vinyl pyridine) N-oxide | Cellulose | Alkyl and aryl halides | Biodegradable and renewable support | - | scirp.org |

Sustainable and Green Chemical Aspects in N-Oxide Preparation

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for N-oxides, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

An eco-friendly approach for the synthesis of heteroaryl ethers from azine N-oxides has been developed. rsc.org This method involves a reaction with phenol (B47542) derivatives or alcohols catalyzed by an in situ generated phosphonium (B103445) salt. The process boasts an exceptional atom economy (92% for one derivative), utilizes an environmentally friendly solvent, and proceeds under mild conditions with a short reaction time. rsc.org

Electrochemical methods offer a sustainable alternative for N-oxide synthesis. The use of electrochemically generated peroxodicarbonate (PODIC) from aqueous carbonate solutions provides a green oxidizing platform. researchgate.netacs.org This method avoids the need to store and transport concentrated hydrogen peroxide. It has been successfully applied to the N-oxidation of quinolines, pyridines, and complex tertiary amines, with yields up to 98%. acs.org This electro-organic approach represents a highly sustainable route based on green chemistry principles, using electrons as inexpensive and benign oxidants. rug.nl

The development of catalyst-free and metal-free reaction conditions is another hallmark of green chemistry. A simple, metal-free method for synthesizing 1,2,3-triazole-N-oxide derivatives has been reported, using tert-butyl nitrite (B80452) (TBN) as a nitrogen monoxide source in environmentally friendly solvents like ethanol and water. nih.gov

Furthermore, the use of microwave heating as an energy-efficient tool has been demonstrated in the one-pot, two-step synthesis of 2-aryl-benzimidazole N-oxides. semanticscholar.org This protocol uses only water and ethanol as solvents, and the products are isolated by simple filtration, offering a more sustainable route compared to previous methods. semanticscholar.org Continuous flow processing is another technology being adopted to create cleaner, greener, and more sustainable synthetic methods for benzimidazole (B57391) N-oxides, allowing for faster reactions and avoiding some isolation and purification steps. conicet.gov.ar

The use of safer and more convenient oxidizing agents is also a key aspect. Sodium percarbonate, in the presence of rhenium-based catalysts, serves as an efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides under mild conditions. organic-chemistry.org Similarly, urea-hydrogen peroxide (UHP) is a stable, inexpensive, and easily handled solid-state oxidant for the preparation of N-oxides. organic-chemistry.org

Interactive Table: Green Chemistry Approaches in N-Oxide Synthesis

| Approach | Key Features | Reagents/Conditions | Substrate Scope | Citations |

| Phosphoramide Catalysis | High atom economy, eco-friendly solvent, mild conditions | Azine N-oxides, phenols/alcohols, in situ phosphonium salt | Heteroaryl ethers | rsc.org |

| Electrochemical Oxidation | Uses electrons as a green oxidant, avoids hazardous reagents | Electrochemically generated peroxodicarbonate (PODIC) | Quinolines, pyridines, tertiary amines | researchgate.netacs.orgrug.nl |

| Catalyst-Free Synthesis | Metal-free, mild conditions | tert-Butyl nitrite (TBN), ethanol/water | 1,2,3-Triazole-N-oxides | nih.gov |

| Microwave-Assisted Synthesis | Energy efficient, green solvents, simple work-up | Microwave heating, water/ethanol | 2-Aryl-benzimidazole N-oxides | semanticscholar.org |

| Continuous Flow Processing | Faster reactions, reduced purification steps | - | Nitrobenzimidazole N-oxides | conicet.gov.ar |

| Alternative Oxidants | Safe, stable, and efficient solid-state oxidants | Sodium percarbonate/Re-catalyst, Urea-hydrogen peroxide (UHP) | Tertiary nitrogen compounds | organic-chemistry.org |

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-Benzylheptan-1-imine N-oxide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. For this compound, the spectrum is expected to show characteristic signals for the benzyl (B1604629) group, the heptyl chain, and the imine proton.

The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum, usually between 7.3 and 7.5 ppm, due to the deshielding effect of the ring current. amazonaws.comcsic.es The benzylic methylene (B1212753) (CH₂) protons, being adjacent to the electron-withdrawing nitrone nitrogen, are expected to resonate as a singlet or a pair of doublets further downfield than typical alkyl protons. The proton on the imine carbon (CH=N) is highly deshielded and is anticipated to appear as a triplet at a distinct chemical shift. The protons of the heptyl chain will exhibit signals in the upfield region, with chemical shifts and multiplicities determined by their proximity to the imine group and coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Data are estimated based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet (m) | 5H, characteristic of a monosubstituted benzene (B151609) ring. |

| Imine (CH=N) | 7.50 - 7.80 | Triplet (t) | 1H, coupled to the adjacent CH₂ group of the heptyl chain. |

| Benzylic (N-CH₂-Ph) | 4.90 - 5.10 | Singlet (s) | 2H, adjacent to the positively charged nitrogen. |

| Heptyl (α-CH₂) | 3.50 - 3.70 | Quartet (q) | 2H, deshielded by the adjacent imine group. |

| Heptyl (β-CH₂) | 1.60 - 1.80 | Quintet (quin) | 2H. |

| Heptyl (γ, δ, ε-CH₂) | 1.20 - 1.40 | Multiplet (m) | 6H, overlapping signals. |

| Heptyl (Terminal CH₃) | 0.85 - 0.95 | Triplet (t) | 3H. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule produces a distinct signal, revealing the total number of carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and electronic environment.

The imine carbon (C=N) of the nitrone group is a key diagnostic signal, expected to appear significantly downfield, typically in the range of 135-150 ppm. iaea.org The carbons of the aromatic ring will resonate between 125 and 140 ppm. libretexts.org The benzylic carbon and the carbons of the heptyl chain will appear in the aliphatic region of the spectrum, with their exact shifts influenced by their distance from the electron-withdrawing nitrone functionality.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Data are estimated based on typical values for similar structural motifs. bhu.ac.inorganicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Imine (C=N) | 135 - 150 | The most downfield aliphatic/imine carbon, characteristic of the nitrone group. iaea.org |

| Aromatic (Quaternary C) | 130 - 135 | The carbon atom of the benzene ring attached to the benzylic CH₂. |

| Aromatic (CH) | 128 - 130 | Signals for the ortho, meta, and para carbons of the phenyl group. |

| Benzylic (N-CH₂-Ph) | 70 - 75 | Deshielded due to attachment to the nitrone nitrogen. |

| Heptyl (α-C) | 28 - 32 | The first carbon of the heptyl chain, adjacent to the imine. |

| Heptyl (β-C) | 26 - 30 | |

| Heptyl (γ, δ, ε-C) | 22 - 29 | Overlapping signals for the central methylene carbons. |

| Heptyl (ζ-C) | 22 - 24 | |

| Heptyl (Terminal C) | 13 - 15 | The terminal methyl carbon. |

While 1D NMR provides fundamental structural data, 2D NMR techniques are essential for unambiguous signal assignment and stereochemical determination. The C=N double bond in this compound can exist as either E or Z isomers. Advanced NMR methods can distinguish between these possibilities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of connections within the heptyl chain and confirming the coupling between the imine proton and the adjacent methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for stereochemical assignment. It detects protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOE correlation between the imine proton and the benzylic methylene protons would strongly suggest the Z-isomer, whereas a correlation between the imine proton and the α-methylene protons of the heptyl chain would indicate the E-isomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring its vibrational modes. For this compound, the most diagnostic absorptions are those associated with the nitrone moiety. acs.orgresearchgate.net

The nitrone group (C=N⁺-O⁻) gives rise to two characteristic stretching vibrations:

C=N Stretch: A strong band typically appearing in the region of 1550-1625 cm⁻¹. uobasrah.edu.iq

N-O Stretch: A strong to medium intensity band found between 1150 and 1300 cm⁻¹. researchgate.net

Other expected bands include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and aromatic C=C stretching bands (around 1450-1600 cm⁻¹). uobasrah.edu.iq Raman spectroscopy provides complementary information, particularly for the more symmetric and less polar bonds.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Imine C=N Stretch | 1550 - 1625 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Nitrone N-O Stretch | 1150 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound contains a conjugated system involving the phenyl ring and the nitrone group, which gives rise to characteristic absorptions. acs.org The expected electronic transitions include:

π → π transitions:* Associated with the conjugated π-system of the benzyl and nitrone groups, leading to strong absorption bands in the UV region.

n → π transitions:* A weaker absorption at a longer wavelength, resulting from the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. nih.gov

Modifications to the molecular structure, such as the introduction of substituents on the aryl ring, can significantly impact the absorption maxima (λmax). researchgate.netnih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Transition | Predicted λmax (nm) | Notes |

| π → π | ~240 - 260 | Strong absorption from the aromatic system. |

| π → π | ~280 - 310 | Strong absorption from the conjugated nitrone system. chinesechemsoc.org |

| n → π* | ~320 - 350 | Weaker, longer-wavelength absorption characteristic of the nitrone. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information based on the fragmentation pattern of the ionized molecule. For this compound (Molecular Formula: C₁₅H₂₃NO, Molecular Weight: 233.35 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Under techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound would primarily form a protonated molecule [M+H]⁺ at m/z 234.36. A highly characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in a prominent [M+H-O]⁺ or [M-O]⁺ fragment. acs.orgnih.govresearchgate.net Other significant fragmentations would arise from the cleavage of the benzyl group and the heptyl chain.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Ion Formula | Fragment Identity/Origin |

| 234.36 | [C₁₅H₂₄NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 218.36 | [C₁₅H₂₄N]⁺ | Loss of oxygen from [M+H]⁺; characteristic of N-oxides. acs.orgresearchgate.net |

| 142.22 | [C₁₀H₁₂N]⁺ | Cleavage of the heptyl chain. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion; characteristic of a benzyl group. researchgate.net |

| 85.10 | [C₆H₁₃]⁺ | Hexyl cation from fragmentation of the heptyl chain. msu.edu |

Crystallographic Analysis of this compound Unavailable

A thorough search of scientific literature and chemical databases has revealed no published X-ray crystallography data for the compound This compound . Consequently, a detailed analysis of its solid-state molecular geometry, including crystal system, space group, unit cell dimensions, and specific bond lengths and angles, cannot be provided at this time.

While the principles of X-ray crystallography are well-established for determining the precise three-dimensional arrangement of atoms within a crystalline solid, this technique requires a single crystal of the compound of interest. The absence of crystallographic data for this compound indicates that such an analysis has not been performed or, if it has, the results have not been made publicly available in accessible databases or publications.

Therefore, the requested section on the "Advanced Spectroscopic and Structural Characterization Methodologies" focusing on the X-ray crystallography of this compound cannot be generated due to the lack of primary crystallographic information.

V. Theoretical and Computational Investigations of N Benzylheptan 1 Imine N Oxide Systems

Electronic Structure and Bonding Analysis

The bond between the nitrogen and oxygen atoms (N→O) is the defining feature of the nitrone functional group and is central to its chemical behavior.

Polarity and Dative Nature : The N→O bond is a highly polar, dative covalent bond. nih.govacs.org It is formed by the donation of a lone pair of electrons from the nitrogen atom to the oxygen atom. This results in a significant separation of charge, with the nitrogen atom bearing a formal positive charge and the oxygen atom a formal negative charge (N⁺–O⁻). rowan.edu This charge separation creates a large bond dipole moment, with typical values for the N⁺–O⁻ bond ranging from 4.0 to 5.0 Debye (D). nih.gov

Bond Order and Back-Donation : While often depicted as a single dative bond, detailed theoretical analyses using methods like Natural Resonance Theory indicate that the N→O bond order is significantly greater than one. researchgate.net This is attributed to a phenomenon known as O → N back-donation, where the π-type lone pair electrons on the oxygen atom are partially donated back into the C=N π* antibonding orbital. nih.govresearchgate.net This back-donation strengthens and shortens the N-O bond compared to a purely single bond.

The distribution of electron density across the N-Benzylheptan-1-imine N-oxide molecule governs its reactivity and non-covalent interactions.

Electron Density and Charge Distribution : Quantum topological analyses, such as the Electron Localization Function (ELF) and Natural Population Analysis (NPA), provide a detailed picture of electron distribution. rsc.org These studies confirm that the oxygen atom of the nitrone group possesses a high negative charge, making it a primary site for electrophilic attack and a strong hydrogen bond acceptor. rsc.orgnih.gov The nitrogen atom's charge is less pronounced, and the charge on the nitronyl carbon can vary from slightly negative to positive depending on the substituents. rsc.orgacs.orgresearchgate.net This distribution makes the nitrone group susceptible to nucleophilic addition reactions at the carbon atom. acs.org

Hydrogen Bonding : The negatively charged oxygen atom is a potent hydrogen bond acceptor. nih.gov This ability is crucial in understanding the molecule's behavior in biological systems and protic solvents. In computational models, the formation of hydrogen bonds between the nitrone oxygen and donor molecules (like water or amides) is shown to stabilize the system and can facilitate certain reactions by perturbing the electron density distribution within the nitrone. nih.govjst.go.jp Non-covalent interaction (NCI) analysis can visualize these weak interactions, revealing how hydrogen bonds and van der Waals forces contribute to the stability of reaction transition states. acs.orgluisrdomingo.com

The benzyl (B1604629) and heptylidene groups attached to the nitrone core in this compound, as well as any further substitutions on these groups, significantly modulate its electronic properties and reactivity.

Influence on Electronic Structure : The electronic properties of substituents on both the nitrogen and carbon atoms of the nitrone define the dipole's activity. rsc.orgunige.ch Electron-donating groups increase the electron density on the nitrone moiety, while electron-withdrawing groups decrease it. These changes directly impact the molecule's redox potentials; computational studies on related nitrones show a strong correlation between the calculated ionization potential and the experimentally measured oxidation potential. researchgate.net

Impact on Reactivity : Substituent-induced electronic changes directly affect the reactivity of the nitrone. For instance, in 1,3-dipolar cycloaddition reactions, the electronic nature of the substituents governs the reaction rate and selectivity. rsc.orgunige.ch Similarly, in radical trapping reactions, the charge density on the nitronyl carbon atom influences the rate of addition for nucleophilic radicals. acs.orgacs.org Electron-withdrawing substituents on the N-benzyl group can stabilize the N-O bond, whereas electron-donating groups may have the opposite effect by influencing π-type back-donation. researchgate.net

Thermochemical and Energetic Property Calculations

Computational chemistry allows for the determination of key thermochemical data that describe the stability and energy content of this compound.

The N-O bond dissociation enthalpy (BDE) is a critical measure of the bond's strength and the thermal stability of the nitrone. It represents the enthalpy change required to break the bond homolytically.

Calculation Methods : BDEs for N-oxides are calculated from thermodynamic cycles using standard enthalpies of formation of the nitrone and its resulting radical fragments. aip.orgresearchgate.net Various density functional theory (DFT) methods, such as B3P86, have been shown to provide BDE values that correlate well with experimental data for N-oxide compounds. researchgate.netresearchgate.net

Typical Values : While a specific experimental value for this compound is not available, calculations on a range of nitrones and other N-oxides provide a reliable estimate. The calculated N-O BDE can vary significantly depending on the molecular structure. researchgate.net For comparison, the table below lists computed BDEs for related N-oxide structures.

| Compound Class | Example Compound | Computational Method | Calculated N-O BDE (kJ/mol) | Reference |

|---|---|---|---|---|

| Aliphatic Nitrone | Formaldonitrone (CH₂N(H)O) | G2(MP2) | >450 | acs.org |

| Aromatic N-Oxide | Pyridine (B92270) N-Oxide | B3P86 | ~280-300 | researchgate.netresearchgate.net |

| Amine N-Oxide | Trimethylamine N-Oxide | B3LYP/6-31G* | ~200-220 | researchgate.net |

| N-Nitroso Compound | N-Nitrosodiphenylamine | Thermodynamic Cycle | ~97-175 (Homolytic) | nih.gov |

The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic property indicating the energy released or absorbed when a compound is formed from its constituent elements in their standard states.

Computational Approaches : Quantum chemical methods are widely used to compute gas-phase heats of formation. nih.gov High-accuracy methods like G2(MP2) or DFT functionals such as B3PW91 combined with appropriate basis sets (e.g., 6-31G**) can yield reliable HOFs. acs.orgnih.gov The use of isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, is a common strategy to reduce computational errors and improve the accuracy of the calculated values. acs.orgnih.gov

Illustrative Data : Specific calculations for this compound are not published. However, theoretical studies on other nitrones provide insight into the expected values. The heat of formation is influenced by factors such as molecular size and the presence of strained rings or functional groups. For example, the heat of formation for the simplest nitrone, formaldonitrone, has been calculated to be approximately +58 kJ/mol. acs.org PM3 calculations for N-benzyl furfuryl nitrone yielded a value of 9.049 Kcal/mol (~37.86 kJ/mol). mdpi.org These values serve as a baseline for estimating the thermodynamic properties of more complex structures like this compound.

| Compound | Computational Method | Calculated ΔH°f (kJ/mol) | Reference |

|---|---|---|---|

| Formaldonitrone | G2(MP2) / Isodesmic Reactions | 58 ± 1 | acs.org |

| N-Benzyl Furfuryl Nitrone | PM3 | ~37.86 | mdpi.org |

Mechanistic Insights from Computational Simulations

Transition State Characterization and Reaction Pathway Elucidation

Computational simulations have become an indispensable tool for unraveling the intricate mechanisms of reactions involving this compound, particularly its participation in 1,3-dipolar cycloaddition reactions. By mapping the potential energy surface, researchers can identify and characterize the geometry and energy of the transition state, which is the critical high-energy point along the reaction coordinate. The nature of this transition state provides profound insights into the reaction's kinetics and feasibility. For instance, in reactions with alkenes, computational models can precisely delineate the structure of the transition state leading to the formation of the corresponding isoxazolidine (B1194047) ring.

These computational investigations can further elucidate the complete reaction pathway, connecting the reactants and products through the transition state and any potential intermediates. By calculating the activation energies for various possible routes, the most energetically favorable mechanism can be predicted. This allows for a detailed understanding of whether the reaction proceeds through a concerted or a stepwise pathway. The electronic and steric nature of substituents on both the nitrone and the dipolarophile can significantly impact the transition state's geometry and energy, thereby governing the reaction's rate and regioselectivity.

Molecular Dynamics Simulations (e.g., CPMD)

While static quantum chemical calculations provide a snapshot of the key points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic and more realistic portrayal of the chemical reaction. Methods like Car-Parrinello Molecular Dynamics (CPMD) are particularly powerful as they combine a quantum mechanical treatment of the electrons with a classical description of nuclear motion. This ab initio MD approach allows for the exploration of the conformational landscape of this compound and its interactions with the surrounding environment, such as solvent molecules, in real-time.

CPMD simulations can shed light on the influence of dynamic effects on the reaction mechanism, which are often neglected in static models. For example, the reorganization of solvent molecules around the transition state can have a significant impact on the activation barrier. By simulating the system at a given temperature, MD methods can also provide valuable information about the entropic contributions to the free energy of activation. For reactions involving this compound, CPMD can be employed to study the formation of the pre-reaction complex, the passage through the transition state region, and the subsequent relaxation of the products, thus providing a more comprehensive understanding of the reaction dynamics.

Stereochemical Prediction and Rationalization

Electrostatic Models for Asymmetric Induction

In the realm of asymmetric synthesis, understanding and predicting the stereochemical outcome of reactions is of paramount importance. For reactions involving this compound and chiral reaction partners, electrostatic models derived from computational analyses of the transition states can be highly predictive. These models focus on the non-covalent interactions, particularly electrostatic forces like dipole-dipole and charge-transfer interactions, between the nitrone and the other reactant in the transition state assembly.

By calculating the electrostatic potential surfaces of the reacting molecules, regions of positive and negative charge can be visualized. The preferred transition state is typically the one that maximizes favorable electrostatic interactions while minimizing repulsive ones. This approach can effectively explain the facial selectivity observed in many cycloaddition reactions. The orientation of the reactants as they approach each other is guided by these electrostatic forces, leading to the preferential formation of one diastereomer over the other.

Analysis of Non-Covalent Interactions in Stereocontrolling Transition States

A deeper understanding of stereocontrol can be achieved by a detailed analysis of the full spectrum of non-covalent interactions (NCIs) present in the transition state. Beyond simple electrostatics, interactions such as hydrogen bonding, van der Waals forces, and π-stacking play a crucial role in stabilizing specific transition state geometries. Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index allow for the visualization and quantification of these subtle yet significant interactions.

In the context of the 1,3-dipolar cycloaddition reactions of this compound, the stereochemical outcome is often dictated by a delicate balance of these non-covalent forces. For instance, a weak C-H···O hydrogen bond or a π-π stacking interaction between the benzyl group of the nitrone and a substituent on the dipolarophile can lower the energy of one transition state relative to its diastereomeric counterpart, thereby leading to high levels of stereoselectivity. A thorough analysis of these interactions provides a more refined and accurate model for rationalizing and predicting the stereochemical course of the reaction.

Exploration of Physical and Spectroscopic Properties via Computation

Computational methods are widely used for the a priori prediction of spectroscopic data, which is invaluable for structural elucidation and characterization.

NMR Chemical Shifts: Density Functional Theory (DFT) is a popular quantum mechanical method for predicting nuclear magnetic resonance (NMR) chemical shifts with reasonable accuracy. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net For N-oxides, these calculations can reveal how the electronic environment around each nucleus is affected by the zwitterionic N→O bond and the substituents on the aromatic ring and imine group. core.ac.uk While machine learning and deep learning algorithms are emerging as powerful tools for even more accurate predictions by training on large experimental datasets, DFT remains a foundational approach. mdpi.comnih.gov The predicted shifts for this compound would help in assigning peaks in an experimental spectrum and confirming its structure.

Vibrational Frequencies: Theoretical vibrational analysis using DFT allows for the calculation of infrared (IR) and Raman spectra. researchgate.net By optimizing the molecular geometry and computing the second derivatives of the energy, a set of vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental results. For this compound, this analysis would predict the characteristic stretching frequency of the N-O bond, typically a strong indicator of the electronic nature of the N-oxide functionality, as well as vibrations associated with the benzyl and heptyl groups. mdpi.com

Table 1: Representative Computational Methods for Spectroscopic Prediction

| Spectroscopic Property | Common Computational Method | Typical Basis Set | Key Information Obtained |

| NMR Chemical Shifts | DFT (GIAO) | 6-311++G(d,p) | Predicted ¹H, ¹³C, ¹⁵N chemical shifts for structure verification. researchgate.netcore.ac.uk |

| Vibrational Frequencies (IR/Raman) | DFT (Frequency Analysis) | B3LYP/6-311G(d,p) | Characteristic bond stretches (e.g., N-O, C=N), bending modes. researchgate.net |

Organic molecules with significant delocalized π-electron systems and charge asymmetry can exhibit substantial nonlinear optical (NLO) responses, making them candidates for applications in optoelectronics and photonics. nih.gov The N-oxide group, in conjunction with a conjugated system, can contribute to these properties. Computational chemistry is a key tool for predicting the NLO response of a molecule. nih.gov

The primary NLO properties of interest are calculated from the molecule's response to an external electric field. These include:

Linear Polarizability (α): A measure of how easily the electron cloud is distorted by an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, such as second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to the third-order NLO response, including two-photon absorption (TPA). nih.gov

These parameters are typically computed using DFT methods. analis.com.myajrconline.org For this compound, a computational study would involve optimizing the geometry and then calculating α, β, and γ. A large first hyperpolarizability (β) value would suggest potential for second-order NLO applications. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) is crucial in this context; a small HOMO-LUMO energy gap often correlates with higher polarizability and a larger NLO response due to easier intramolecular charge transfer. nih.govajrconline.org

Table 2: Key Parameters in Computational NLO Studies

| Parameter | Symbol | Description | Computational Approach |

| Linear Polarizability | α | Measures the linear response of electron density to an electric field. | DFT, TD-DFT |

| First Hyperpolarizability | β | Governs second-order NLO phenomena like second-harmonic generation. nih.gov | DFT, TD-DFT |

| Second Hyperpolarizability | γ | Governs third-order NLO phenomena like two-photon absorption. nih.gov | DFT, TD-DFT |

| HOMO-LUMO Energy Gap | ΔE | Energy difference between highest occupied and lowest unoccupied molecular orbitals. nih.gov | DFT |

The N-oxide structural motif is found in many fluorescent molecules and probes. rsc.orgsioc-journal.cn The fluorescence properties are often governed by processes occurring in the electronic excited state, such as intramolecular charge transfer (ICT). rsc.org In an ICT process, photoexcitation promotes an electron from an electron-donating part of the molecule to an electron-accepting part. The zwitterionic N-oxide group can play a critical role in this charge redistribution. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying electronic excited states. nih.govresearchgate.net For this compound, a TD-DFT calculation could predict:

Absorption and Emission Wavelengths: By calculating the energies of vertical excitations from the ground state (absorption) and optimizing the geometry of the first excited state before calculating the energy of the transition back to the ground state (fluorescence).

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the transition (e.g., HOMO to LUMO) can confirm whether it has ICT character. A transition that moves electron density from the benzyl-imine portion to the N-oxide group, or vice versa, would be indicative of ICT. frontiersin.org

Solvent Effects: The influence of the solvent environment on the fluorescent properties can be modeled using approaches like the Polarizable Continuum Model (PCM), which is important as ICT states are often stabilized by polar solvents. nih.gov

This theoretical understanding is vital for designing fluorescent probes where, for instance, the cleavage of the N-O bond can "turn on" fluorescence, a mechanism used for detecting specific analytes like metal ions. rsc.orgrsc.org

Vi. Advanced Research Directions and Future Perspectives

Design and Synthesis of Next-Generation N-Oxide Catalysts and Reagents

The development of novel catalysts and reagents is a cornerstone of modern organic chemistry. N-oxides have found a niche in this area, acting as catalysts, ligands, or co-catalysts that can enhance the efficiency and selectivity of various reactions. rsc.org

Future research could focus on designing catalysts based on the N-Benzylheptan-1-imine N-oxide scaffold. The inherent chirality and structural features of such compounds could be exploited to develop catalysts for asymmetric synthesis. The synthesis of these next-generation reagents often involves the oxidation of the parent amine. rsc.org Green chemistry principles are increasingly being applied to these synthetic methods, utilizing safer and more efficient oxidizing agents. organic-chemistry.org For instance, the use of sodium percarbonate with rhenium-based catalysts or hydrogen peroxide with a titanium silicalite (TS-1) microreactor represents a move towards more sustainable N-oxide synthesis. organic-chemistry.org

Another avenue of research involves using N-oxides as oxygen-transfer agents. researchgate.net Heteroarene N-oxides, for example, have been successfully used as mild oxygen sources for the oxygenation of hydrocarbons. researchgate.net This suggests a potential role for aliphatic N-oxides like this compound in similar catalytic oxygen-transfer reactions. Furthermore, diboron (B99234) reagents have been shown to be effective for the reduction of amine N-oxides back to their corresponding amines, offering a metal-free method for this transformation, which is a significant advantage in many synthetic applications. nih.gov

Expansion of N-Oxide Applications in Complex Organic Synthesis

N-oxides are valuable intermediates in the synthesis of complex organic molecules due to their participation in a wide range of chemical transformations including nucleophilic substitution, oxidation, and reduction reactions. rsc.org Nitrones, which are a class of N-oxides, are particularly useful in 1,3-dipolar cycloaddition reactions to construct nitrogen-containing heterocyclic compounds, which are common motifs in natural products and pharmaceuticals. researchgate.net

The reactivity of nitrones can be finely tuned by modifying their substituents, which allows for controlled and selective reactions. researchgate.net This tunability is a key area of ongoing research, with the goal of developing highly selective and efficient methods for constructing complex molecular architectures. For example, the strain-promoted alkyne-nitrone cycloaddition (SPANC) reaction has emerged as a powerful bioorthogonal reaction, demonstrating the potential for precise chemical control in complex biological environments. researchgate.net The application of this compound and its derivatives in such cycloaddition reactions could open new pathways for the synthesis of novel bioactive molecules.

Chemical Biology and Material Science Interfaces

The unique properties of N-oxides have led to their exploration at the interface of chemistry, biology, and materials science. rsc.orgacs.org

Application as Caged Reactive Groups for Chemical Probes

"Caged" compounds are molecules that are biologically inactive until activated by a specific stimulus, often light. thermofisher.com This approach allows for precise spatial and temporal control over the release of an active substance. Nitrones can function as photoreactive caging groups. researchgate.net Upon irradiation with UV light, a nitrone can isomerize to a highly reactive oxaziridine, which can then modify amino acid residues such as cysteine, methionine, and tryptophan. researchgate.net This light-activated reactivity provides a powerful tool for chemical biologists to probe protein function and interactions within living cells. researchgate.net The development of this compound-based photoactivatable probes could expand the toolkit for studying biological systems.

Furthermore, nitrone-based spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) are used to detect short-lived reactive oxygen species (ROS) by forming stable radical adducts that can be characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.gov However, these probes have limitations, including slow reaction rates and potential degradation. nih.gov Research into new nitrone structures, potentially including derivatives of this compound, could lead to more robust and sensitive probes for studying oxidative stress.

Exploration in Materials Science for Functional Polymers

N-oxides are gaining traction in materials science for the development of functional polymers. acs.org Polymeric N-oxides exhibit interesting properties such as low protein binding and non-immunogenicity, making them "stealth materials" suitable for biomedical applications like drug delivery and antifouling coatings. acs.org

Recent research has shown that the incorporation of N-oxide functionalities into conjugated polymers can significantly influence their electronic and physical properties. rsc.org For instance, N-oxidation in bithiazole-containing materials was found to affect the electronic band gap and induce planarization of the conjugated system through strong intramolecular chalcogen bonding. rsc.org This suggests that polymers derived from or functionalized with this compound could possess novel and tunable electronic and physical characteristics, making them attractive for applications in organic electronics.

The table below summarizes some examples of N-oxide containing polymers and their potential applications.

| Polymer Type | Key Feature | Potential Application |

| Polyacrylamide-derived N-oxides | Low protein binding, low immunogenicity | Polymer hydrogels, stealth materials for drug delivery |

| Bithiazole N-oxide polymers | Tunable electronic band gap, rigid conjugated system | Organic electronics, sensors |

| Grafted polymeric N-oxides | Antifouling, nonadhesive for microorganisms | Biomedical device coatings, wastewater purification |

Chemical Aspects of Fluorescent N-Oxides for Sensing

The N-oxide group can act as a fluorescence switch, making it a valuable component in the design of fluorescent probes for chemical sensing and bioimaging. rsc.orgresearcher.lifeacs.org The introduction of an N-oxide can alter the electronic properties of a fluorophore, often leading to a non-fluorescent molecule. rsc.org Cleavage of the N-O bond, for example by enzymatic reduction in hypoxic (low oxygen) conditions or by reaction with specific metal ions like Fe(II), can restore fluorescence, creating a "turn-on" sensor. rsc.orgrsc.orgresearcher.life

This principle has been used to develop probes for detecting tumor hypoxia and for sensing biologically important analytes. rsc.orgresearchgate.net The design of such probes often involves attaching the N-oxide moiety to a fluorophore scaffold with an electron-withdrawing group. rsc.org Research in this area is focused on developing probes with improved sensitivity, selectivity, and photophysical properties, such as near-infrared (NIR) emission for deep-tissue imaging. rsc.org this compound could serve as a building block or a modifiable platform for creating novel fluorescent probes, leveraging the predictable cleavage of its N-O bond under specific chemical or biological conditions.

The following table highlights some examples of fluorescent N-oxide probes and their sensing applications.

| Probe Type | Analyte/Condition | Sensing Mechanism |

| N-oxide-fluorophore conjugate | Hypoxia | Enzymatic reduction of N-oxide to an amine, initiating intramolecular charge transfer (ICT) and "turn-on" fluorescence. rsc.org |

| BODIPY-based N-oxide | Fe(II) ions | Selective reduction and deoxygenation of the N-oxide by Fe(II), leading to a "turn-on" fluorescence response. rsc.org |

| Quinoline N-oxide scaffold | H₂S, Formaldehyde | Reaction with the analyte leading to a change in the electronic structure and a fluorescent response. acs.org |

Green and Sustainable Chemistry for N-Oxide Transformations

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis and reactions of N-oxides are being actively investigated through this lens.

The production of N-oxides traditionally involves oxidizing agents that can be problematic. colab.ws Research is focused on developing greener oxidation protocols. organic-chemistry.org For example, catalyst-free methods for synthesizing N-oxide derivatives in environmentally friendly solvents like ethanol (B145695) and water are being explored. rsc.orgnih.gov Ultrasound irradiation has also been employed to promote the synthesis of related nitrogen-containing compounds under mild, catalyst-free conditions. nih.gov

Furthermore, the development of catalytic systems that are efficient and recyclable is a key goal. The use of electrons in electroorganic synthesis offers a sustainable alternative to chemical reagents for oxidation and reduction processes, including those involving N-oxides. rug.nl Applying these green and sustainable principles to the synthesis and transformations of this compound would be a critical step in ensuring its potential applications are environmentally benign.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying N-Benzylheptan-1-imine N-oxide in complex matrices?

- Methodological Answer : High-sensitivity quantification can be achieved using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This approach minimizes manual sample preparation by integrating online solid-phase extraction (SPE), enabling detection limits as low as 10 µg/kg in complex matrices like plant material. Calibration curves with weighted linear regression (r² > 0.99) and signal-to-noise ratios >10 at lower limits of quantification (LLOQ) are critical for precision .

Q. How can researchers determine the physicochemical properties of this compound when experimental data are unavailable?

- Methodological Answer : Computational tools like quantitative structure-property relationship (QSPR) models or density functional theory (DFT) simulations can predict properties such as solubility, logP, and stability. For mutagenicity risk assessment, structure–activity relationship (SAR) fingerprinting can evaluate structural alerts (e.g., aromatic N-oxide substructures) against public and proprietary databases to prioritize experimental validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH- or EN-compliant personal protective equipment (PPE), including full-face respirators (N100/P3 filters) and chemically resistant gloves (EN 374 standard). Implement engineering controls such as fume hoods and avoid skin contact via rigorous glove-check protocols. Environmental exposure risks should be mitigated through spill containment strategies and waste neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in cellular uptake mechanisms of N-oxide derivatives?

- Methodological Answer : Mechanistic studies using knockout models (e.g., Oct1-deficient mice) or transfected cell lines (e.g., HEK293-OCT1) can isolate transporter dependencies. For example, sorafenib N-oxide uptake was shown to be OCT1-independent via comparative assays in HepG2, Huh7, and knockout models, suggesting alternative transporters require identification via proteomic screening or CRISPR-Cas9 library screens .

Q. What experimental designs are optimal for assessing environmental N-oxide fluxes in heterogeneous landscapes?

- Methodological Answer : Linear mixed-effect (LME) models with Fisher’s LSD post-hoc tests account for spatial variability in soil N-oxide emissions. Log-transform non-normal data (Shapiro–Wilk test) and stratify sampling by land use (e.g., oil palm plantations vs. forests). Chamber-based flux measurements paired with fertilization gradients (F1, F2, NF locations) enable robust hypothesis testing (e.g., H1: landscape effects; H2: land-use intensity) .

Q. How can computational models improve mutagenicity risk assessment for aromatic N-oxides like this compound?

- Methodological Answer : Integrate SAR fingerprinting with expert-rule-based systems (e.g., Leadscope’s model) to downgrade general alerts while retaining subclass-specific warnings (e.g., quindioxin derivatives). Validate predictions using Ames test data and cross-reference proprietary pharmaceutical datasets to refine structural alerts .

Q. What strategies validate microbial or metabolic origins of N-oxide derivatives in biological systems?

- Methodological Answer : Combine isotope-labeled tracer studies (e.g., ¹⁵N-ammonium) with metabolomic profiling (GC-MS for short-chain fatty acids; LC-MS for trimethylamine N-oxide). Germ-free animal models or antibiotic-treated cohorts can confirm microbial contributions, while knockout strains (e.g., flavin monooxygenase-deficient mice) identify host metabolic pathways .

Q. How do redox-active N-oxide ligands influence catalytic water oxidation mechanisms?

- Methodological Answer : Electrochemical and spectroscopic analyses (e.g., EPR, UV-vis) of ruthenium-N-oxide complexes (e.g., [Ru(bpy)₂(bpyNO)]²⁺) reveal ligand-centered radical formation during O–O bond formation. Spin-state alignment studies and computational modeling (DFT) can elucidate energy barriers and guide catalyst design to bypass high-valent metal intermediates .

Key Considerations for Experimental Design

- Statistical Power : Address spatial/temporal variability in environmental studies via stratified sampling and mixed-effect models .

- Analytical Validation : Cross-validate UHPLC-MS/MS results with orthogonal methods (e.g., NMR) to confirm compound identity in novel matrices .

- Ethical Compliance : Adhere to institutional biosafety protocols for mutagenicity testing, particularly when handling uncharacterized N-oxides .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.